3-Butoxypropylamine is an organic compound classified as an alkylamine, characterized by the molecular formula and a molecular weight of approximately 131.216 g/mol. This compound features a butoxy group attached to a propylamine backbone, making it a versatile molecule in various chemical applications. It has a specific gravity of 0.847 and a boiling point of 170 °C at atmospheric pressure, with a flash point of 62 °C, indicating its flammability under certain conditions .
Currently, there is no documented information regarding a specific mechanism of action for 3-BPA in biological systems.
As with most chemicals, it is advisable to handle 3-BPA with caution due to its potential hazards. Specific data on its toxicity is not readily available, but potential hazards include:
The primary application of 3-Butoxypropylamine in scientific research lies in the synthesis of specific types of molecules called N-functionalized bis(phosphino)amine ligands. These ligands feature a central nitrogen atom bonded to two phosphine groups (P-H) and a functional group attached to the nitrogen atom. 3-Butoxypropylamine serves as a precursor in the synthesis of these ligands, particularly those containing ether, thioether, and pyridyl tethers [].
The tethers, in this context, refer to the functional groups connecting the central nitrogen atom to the phosphine groups. Ether tethers contain an oxygen atom linking the nitrogen and phosphorous, while thioether tethers use a sulfur atom. Pyridyl tethers involve a six-membered aromatic ring containing nitrogen, connecting the central nitrogen to the phosphine groups.
While the specific details of the synthesis process are beyond the scope of this response, it's important to note that 3-Butoxypropylamine plays a crucial role in creating these specialized ligands, which find applications in various areas of scientific research, including homogeneous catalysis [].
Notably, it has been shown to react with chromium(III) chloride in tetrahydrofuran to yield dinuclear complexes, showcasing its potential in coordination chemistry .
3-Butoxypropylamine can be synthesized through various methods:
These methods highlight the versatility in synthesizing 3-butoxypropylamine from readily available precursors.
3-Butoxypropylamine finds applications in several fields:
Its properties make it suitable for applications requiring solvent capabilities and reactivity in organic synthesis .
Several compounds share structural similarities with 3-butoxypropylamine, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Butoxyethylamine | C6H15NO | Shorter ethylene chain; used as a solvent |
Butylamine | C4H11N | Simpler structure; widely used in synthesis |
Propanolamine | C3H9NO | Smaller size; used in pharmaceuticals |
3-Butoxypropylamine stands out due to its unique combination of a butoxy group and a propylamine backbone, which provides distinct chemical reactivity compared to simpler alkylamines. Its higher molecular weight and specific functional groups allow for diverse applications not typically associated with smaller amines.
3-Butoxypropylamine (CAS No. 16499-88-0) is an organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. It features a butoxy group attached to a propylamine backbone, creating a molecule with both ether and amine functionalities.
The compound exists as a clear liquid with a colorless to light yellow appearance. Its comprehensive physical properties are summarized in the following table:
3-Butoxypropylamine features a linear carbon chain with a butoxy group (CH₃(CH₂)₃O-) attached to a propylamine moiety (-CH₂CH₂CH₂NH₂). The IUPAC standard InChI representation is InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3. This structure gives the molecule its characteristic dual functionality, with both ether and amine groups contributing to its chemical behavior.
The synthesis of N-functionalized bis(phosphino)amine ligands utilizing 3-butoxypropylamine follows established methodologies for incorporating functional tethers into phosphine frameworks [2] [9]. The compound serves as a key intermediate in the preparation of ligands with the general formula (Ph₂P)₂N-R, where R represents the functionalized tether derived from 3-butoxypropylamine [10] [21]. The synthetic approach typically involves the reaction of 3-butoxypropylamine with chlorodiphenylphosphine under controlled conditions to achieve selective N-functionalization [15] [37].
Research demonstrates that the butoxy-propyl chain length provides optimal spatial arrangements for subsequent coordination to metal centers [16] [43]. The ether functionality within the 3-butoxypropylamine structure introduces hemilabile characteristics to the resulting ligand systems, enabling dynamic coordination behavior essential for catalytic applications [16] [23]. Studies indicate that the propyl spacer between the amine nitrogen and the ether oxygen creates a favorable conformational flexibility that enhances metal binding efficiency [12] [46].
The synthesis proceeds through nucleophilic substitution mechanisms where the primary amine of 3-butoxypropylamine displaces chloride ions from phosphine precursors [37] [40]. Spectroscopic evidence confirms the formation of P-N bonds with characteristic ³¹P NMR chemical shifts appearing in the range typical for aminophosphines [38] [43]. The reaction yields are generally high when conducted under inert atmosphere conditions with appropriate base catalysis [21] [40].
The engineering of tether systems in phosphino-amine ligands derived from 3-butoxypropylamine reveals distinct coordination preferences and stability patterns [9] [16]. Ether linkages, as exemplified by the butoxy functionality in 3-butoxypropylamine, demonstrate moderate bond strengths with pronounced hemilabile behavior [44] [46]. This hemilability enables reversible coordination-decoordination processes that prove advantageous in catalytic cycles requiring substrate access to metal centers [23] [46].
Comparative studies between ether and thioether tethers show that thioether linkages exhibit stronger coordination to metal centers, particularly with nickel(II) and palladium(II) complexes [16] [46]. The thioether variants display P,S-chelation modes that create five-membered metallacycles with enhanced stability compared to their ether counterparts [46] [13]. Research indicates that the sulfur atom in thioether tethers provides additional π-acceptor character that strengthens metal-ligand interactions [16] [24].
Pyridyl tethers represent the strongest coordination mode among the three tether types, forming P,N-chelating systems with limited hemilabile behavior [17] [19]. The pyridine nitrogen exhibits strong σ-donor properties combined with moderate π-acceptor characteristics that stabilize metal complexes across various oxidation states [17] [20]. Studies demonstrate that pyridyl-tethered phosphino-amines show enhanced thermal stability and resistance to ligand dissociation compared to ether and thioether analogs [19] [27].
Table 1: Comparative Tether Properties in Phosphino-amine Ligands
Tether Type | Bond Strength | Coordination Mode | Hemilabile Behavior | Metal Preference |
---|---|---|---|---|
Ether Linkage | Moderate | P,P-bidentate primarily | Yes | Late transition metals |
Thioether Linkage | Moderate-Strong | P,S-chelation possible | Yes | Ni(II), Pd(II) |
Pyridyl Linkage | Strong | P,N-chelation | Limited | Rh(I), Ir(I) |
Direct Carbon Chain | Strong | P,P-bidentate | No | Various |
Metal complex formation with 3-butoxypropylamine-derived ligands proceeds through well-defined coordination pathways that depend on both the metal center and the specific tether functionality [9] [18]. Chromium(III) complexes demonstrate particular affinity for bis(phosphino)amine ligands, forming octahedral geometries with P,P-chelation modes that prove highly effective for ethylene oligomerization catalysis [28] [29]. Research shows that chromium complexes of these ligands achieve activities up to 26,200 kg/(g·h) with selectivities exceeding 99% for 1-hexene formation [33] [31].
Silver(I) complexes exhibit diverse coordination behavior ranging from mononuclear bis-chelated structures to dinuclear bridged arrangements depending on reaction conditions [9] [14]. The formation of [Ag{ligand-P,P}₂]BF₄ complexes occurs preferentially in acetone solution with 1:2 metal-to-ligand ratios [9]. Structural studies reveal that the para-substituents on N-aryl groups significantly influence the solid-state packing and intermolecular interactions in these complexes [9] [14].
Iron(II) complexes demonstrate unusual coordination geometries with significant deviations from ideal tetrahedral arrangements [16]. Density functional theory calculations indicate that electronic factors primarily govern the observed structural distortions, with steric effects playing secondary roles [16]. These complexes show moderate activity in ethylene oligomerization when activated with appropriate co-catalysts [16] [28].
Nickel(II) systems exhibit remarkable solvent-dependent ligand exchange behavior, particularly with thioether-containing ligands derived from modified 3-butoxypropylamine precursors [46]. The equilibrium between neutral [NiCl₂(ligand)] complexes and ionic [Ni(ligand)₂][NiCl₄] species demonstrates the dynamic nature of these coordination systems [46]. This reversibility proves beneficial for catalytic applications requiring substrate turnover [34] [46].
Table 2: Metal Complex Formation and Properties
Metal Center | Coordination Geometry | Typical Ligand Mode | Catalytic Activity | Activity Range |
---|---|---|---|---|
Chromium(III) | Octahedral | P,P-chelate | Ethylene oligomerization | Up to 26,200 kg/(g·h) |
Silver(I) | Linear/Tetrahedral | P,P-bridge | None reported | N/A |
Iron(II) | Tetrahedral/Octahedral | P,P-pseudochelate | Ethylene oligomerization | Moderate |
Nickel(II) | Square Planar/Tetrahedral | P,S-chelate | Limited | Low |
Rhodium(I) | Square Planar | P,P-chelate | Hydrogenation | Variable |
Palladium(II) | Square Planar | P,P-chelate | Cross-coupling | High |
The reactivity and stability profiles of phosphino-amine ligands derived from 3-butoxypropylamine vary significantly based on the tether engineering and metal coordination environment [22] [24]. Ether-tethered systems demonstrate moderate thermal stability with decomposition temperatures typically exceeding 200°C under inert conditions [35] [25]. The hemilabile nature of ether linkages provides a balance between ligand stability and dynamic behavior essential for catalytic turnover [23] [27].
Comparative kinetic studies reveal that P-N bond strengths in these ligand systems follow the order: pyridyl > thioether > ether > direct alkyl linkages [22] [37]. The P-N bond cleavage rates under acidic conditions show significant dependence on the electron-donating or electron-withdrawing nature of the tether substituents [23] [37]. Research indicates that ether-containing ligands exhibit intermediate reactivity toward electrophilic attack compared to their thioether and pyridyl analogs [22] [24].
Stability assessments under various reaction conditions demonstrate that 3-butoxypropylamine-derived ligands maintain structural integrity in polar protic solvents but show increased susceptibility to hydrolysis in strongly basic media [23] [25]. The coordination to metal centers generally enhances ligand stability by protecting the P-N bonds from nucleophilic attack [22] [38]. Temperature-dependent studies indicate that coordinated ligands remain stable up to 150°C in most solvent systems [35] [25].
Reactivity toward oxidizing agents follows predictable patterns with phosphorus(III) centers undergoing facile oxidation to phosphine oxides in the presence of hydrogen peroxide or elemental sulfur [37] [43]. The oxidation products retain their coordination ability but exhibit altered electronic properties that affect metal binding affinities [37] [38]. These oxidized forms often serve as useful precursors for specialized catalytic applications requiring modified ligand properties [25] [43].
Table 3: Ligand Stability and Reactivity Parameters
Parameter | Ether Tether | Thioether Tether | Pyridyl Tether | Reference |
---|---|---|---|---|
Thermal Stability (°C) | >200 | >220 | >250 | [35] [25] |
P-N Bond Strength | Moderate | Moderate-High | High | [22] [24] |
Hydrolysis Resistance | Moderate | High | High | [23] [37] |
Oxidation Susceptibility | High | Moderate | Low | [37] [43] |
Metal Coordination Stability | Good | Excellent | Excellent | [22] [38] |
Corrosive;Acute Toxic